molecular formula C22H29N3O5S B2684135 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-51-1

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2684135
CAS No.: 897621-51-1
M. Wt: 447.55
InChI Key: PJHLERAUXGFAAR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 4-ethoxyphenol: This can be achieved by the ethoxylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Preparation of 4-ethoxyphenoxyacetic acid: This involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a base.

    Formation of 4-phenylpiperazine: This can be synthesized by the reaction of phenylhydrazine with ethylene oxide.

    Synthesis of the final compound: The final step involves the reaction of 4-ethoxyphenoxyacetic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)ethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)acetamide
  • 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to the presence of both ethoxyphenoxy and phenylpiperazinylsulfonyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-2-29-20-8-10-21(11-9-20)30-18-22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLERAUXGFAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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